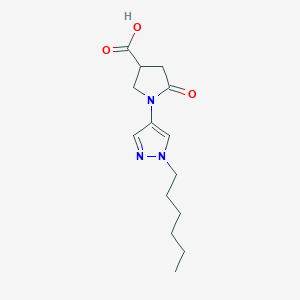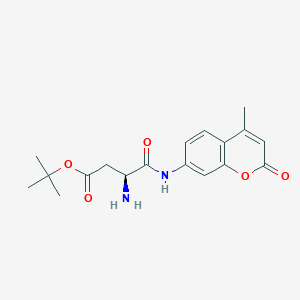![molecular formula C18H21F3N2O3 B13000199 tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13000199.png)
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through a series of reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures
Biology: The compound is used in the study of enzyme interactions and as a potential lead compound in drug discovery
Medicine: Its potential biological activities make it a candidate for the development of new pharmaceuticals, particularly in the areas of cancer and infectious diseases
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic oxindoles and spiroindoline derivatives, such as spiro[indole-[4H]pyrazolo[3,4-b]quinoline] and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile .
Uniqueness
What sets tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate apart is its combination of a spirocyclic structure with a trifluoromethyl group. This unique combination enhances its biological activity and makes it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C18H21F3N2O3 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-7-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-9-7-17(8-10-23)11-5-4-6-12(18(19,20)21)13(11)22-14(17)24/h4-6H,7-10H2,1-3H3,(H,22,24) |
Clave InChI |
ZHWQGAKNQNQTTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)C(F)(F)F)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


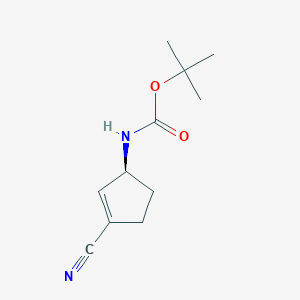
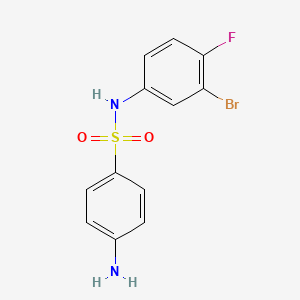

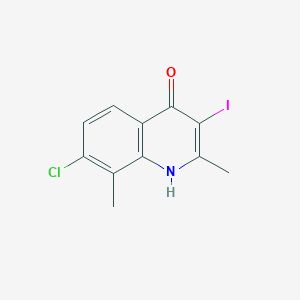
![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13000130.png)
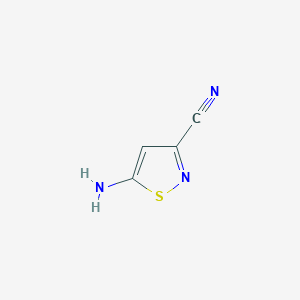
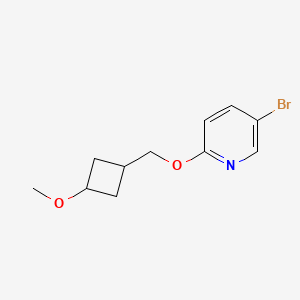

![3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13000145.png)

![(R)-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13000166.png)
